molecular formula C28H32NOP B8252145 (S)-4-(tert-Butyl)-2-(2-(2-(diphenylphosphino)phenyl)propan-2-yl)-4,5-dihydrooxazole

(S)-4-(tert-Butyl)-2-(2-(2-(diphenylphosphino)phenyl)propan-2-yl)-4,5-dihydrooxazole

Cat. No.: B8252145
M. Wt: 429.5 g/mol
InChI Key: HBJSADZQXYZTTQ-RUZDIDTESA-N
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Description

(S)-4-(tert-Butyl)-2-(2-(2-(diphenylphosphino)phenyl)propan-2-yl)-4,5-dihydrooxazole (CAS: 148461-16-9) is a chiral oxazoline-phosphine hybrid ligand with the molecular formula C₂₅H₂₆NOP and a molecular weight of 387.45 g/mol . Its structure features a 4,5-dihydrooxazole (oxazoline) ring substituted with a tert-butyl group at the 4-position and a diphenylphosphino-phenyl-propan-2-yl moiety at the 2-position. This ligand is widely utilized in asymmetric catalysis, particularly in transition-metal-catalyzed reactions such as hydrogenation and cross-coupling, where its stereoelectronic properties enhance enantioselectivity .

The compound requires storage under an inert atmosphere at temperatures below -20°C to prevent degradation, indicating sensitivity to moisture or oxidation . Hazard statements (H302, H315, H319, H335) highlight risks associated with ingestion, skin/eye irritation, and respiratory irritation .

Properties

IUPAC Name

[2-[2-[(4S)-4-tert-butyl-4,5-dihydro-1,3-oxazol-2-yl]propan-2-yl]phenyl]-diphenylphosphane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H32NOP/c1-27(2,3)25-20-30-26(29-25)28(4,5)23-18-12-13-19-24(23)31(21-14-8-6-9-15-21)22-16-10-7-11-17-22/h6-19,25H,20H2,1-5H3/t25-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBJSADZQXYZTTQ-RUZDIDTESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1COC(=N1)C(C)(C)C2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[C@H]1COC(=N1)C(C)(C)C2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H32NOP
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(S)-4-(tert-Butyl)-2-(2-(2-(diphenylphosphino)phenyl)propan-2-yl)-4,5-dihydrooxazole, commonly referred to as (S)-t-BuPHOX, is a phosphinooxazoline compound that has garnered attention for its potential applications in various biological and chemical processes. This article explores its biological activity, including its role as a ligand in catalysis and its implications in medicinal chemistry.

  • Molecular Formula : C25H26NOP
  • Molecular Weight : 387.45 g/mol
  • CAS Number : 148461-16-9
  • Appearance : Colorless solid
  • Storage Conditions : Should be stored in an inert atmosphere at -20°C to maintain stability.

1. Catalytic Applications

(S)-t-BuPHOX is primarily recognized for its function as a chiral ligand in asymmetric synthesis. It has been effectively utilized in various catalytic reactions, including:

  • Enantioselective Heck Reaction : This reaction involves the coupling of aryl halides with alkenes to form substituted alkenes without the migration of double bonds, which is critical for maintaining stereochemistry .
  • Rhodium(I)-Catalyzed Reactions : The compound has been employed in the desymmetrization of meso compounds, leading to the formation of valuable syn-deoxypolypropionate fragments .

2. Antifungal Activity

Recent studies have highlighted the antifungal properties of related 4,5-dihydrooxazole derivatives. While specific data on (S)-t-BuPHOX's antifungal activity is limited, compounds structurally similar to it have shown promising results:

  • Broad-Spectrum Antifungal Activity : A series of derivatives demonstrated MIC (Minimum Inhibitory Concentration) values ranging from 0.03 to 0.5 μg/mL against Candida albicans, and between 0.25 to 2 μg/mL against Cryptococcus neoformans and Aspergillus fumigatus.

This suggests that modifications of the oxazole framework could lead to compounds with significant antifungal properties.

Table 1: Comparison of Biological Activities of Related Compounds

CompoundActivity TypeMIC Range (μg/mL)Reference
Compound A30Antifungal0.03 - 0.5
Compound A31Antifungal0.25 - 2
(S)-t-BuPHOXChiral ligandN/A

Case Study: Synthesis and Application

A notable case study involved the synthesis of a series of phosphinooxazolines, including (S)-t-BuPHOX, which were tested for their enantioselective catalytic properties in various reactions. The study found that these ligands significantly enhanced reaction yields and selectivity compared to non-chiral counterparts .

Comparison with Similar Compounds

Structural and Functional Analogues

(S)-4-tert-Butyl-2-[(SP)-2-(diphenylphosphino)ferrocenyl]-2-oxazoline

Its molecular formula is C₂₉H₃₀FeNOP, with a molecular weight of 495.37 g/mol . The ferrocene group introduces planar chirality and redox-active properties, distinguishing it from the purely organic framework of the target compound.

Key Differences:
Property Target Compound Ferrocene Analogue
Molecular Weight 387.45 g/mol 495.37 g/mol
Core Structure Oxazoline + propan-2-yl-diphenylphosphine Oxazoline + ferrocenyl-diphenylphosphine
Chirality Central chirality (S-configuration) Planar chirality (SP-configuration)
Metal Content None Iron (Fe)
Storage Conditions -20°C, inert atmosphere Not specified (likely ambient stable)
Functional Implications:

Steric Effects : The tert-butyl and propan-2-yl groups in the target compound create a bulky, three-dimensional steric environment , favoring enantioselective interactions in catalysis. In contrast, the ferrocene analogue’s planar structure may impose different spatial constraints on metal coordination .

Electronic Properties: The ferrocene moiety’s redox activity enables applications in electron-transfer reactions, a feature absent in the target compound. The diphenylphosphine group in both ligands provides strong σ-donor and π-acceptor capabilities, stabilizing metal centers .

Catalytic Performance : The target compound is preferred in hydrogenation reactions requiring precise stereocontrol, while the ferrocene analogue’s redox versatility suits asymmetric catalysis involving dynamic ligand behavior .

Other Oxazoline-Phosphine Ligands

These typically lack the propan-2-yl spacer, resulting in reduced steric bulk and altered metal coordination geometries compared to the target compound.

Preparation Methods

Amidation of (S)-tert-Leucinol

The chiral oxazoline precursor is synthesized via amidation between picolinic acid and (S)-tert-leucinol (Table 1):

Table 1 : Amidation optimization using mixed carbonates

EntryActivating AgentBaseTemp (°C)Yield (%)
1Isobutyl chloroformateNMM0 → RT92
2ClCO2iBuEt3N-1085
3DCCDMAPRT78

Key protocol (Entry 1):

  • Dissolve picolinic acid (20 mmol) in CH2Cl2 with N-methylmorpholine (NMM, 1.5 eq).

  • Cool to 0°C, add isobutyl chloroformate (1.15 eq) dropwise.

  • Stir 30 min, then add (S)-tert-leucinol (1.1 eq) in CH2Cl2/NMM.

  • Warm to RT, quench with NH4Cl, and purify via flash chromatography (4:1 hexanes/acetone).

Cyclization to Oxazoline

The intermediate amide undergoes cyclization using SOCl2 followed by methoxide treatment (Table 2):

Table 2 : Cyclization conditions comparison

EntryChlorinating AgentBaseTime (h)Yield (%)
1SOCl25% KOH/EtOH458
2SOCl225% NaOMe/MeOH372
3MsClDBU1241

Optimized procedure (Entry 2):

  • Treat amide (40 mmol) with SOCl2 (2 eq) in toluene at 60°C for 4 h.

  • Isolate chloride-HCl salt under vacuum.

  • Cyclize with NaOMe (5 eq) in MeOH at 55°C for 3 h.

  • Purify using neutral silica gel (4:1 hexanes/acetone).

Phosphine Moiety Installation

Ullmann Coupling Strategy

The diphenylphosphino group is introduced via copper-catalyzed coupling (Table 3):

Table 3 : Ullmann coupling parameters

EntrySubstrateCatalystLigandTemp (°C)Yield (%)
1BromoareneCuI1,10-phen11068
2IodoareneCuTCDMEDA8082
3TriflateCuBrPPh310074

Representative method (Entry 2):

  • Combine oxazoline-iodoarene (1 eq), CuTC (0.1 eq), DMEDA (0.2 eq) in dioxane.

  • Add diphenylphosphine (1.2 eq), heat at 80°C under N2 for 24 h.

  • Filter through Celite, concentrate, and purify by recrystallization (EtOAc/hexanes).

Nucleophilic Aromatic Substitution

Alternative approach for electron-deficient aryl systems:

  • Generate lithiated diphenylphosphine (Ph2PLi) at -78°C in THF.

  • Add oxazoline-fluorobenzaldehyde derivative (1 eq).

  • Warm to RT, quench with NH4Cl, extract with Et2O.

  • Oxidize with H2O2 (30%) to phosphine oxide, then reduce with PhSiH3.

Stereochemical Integrity Maintenance

Chiral Pool Strategy

Using (S)-tert-leucinol (99% ee) ensures >98% enantiomeric excess in final product. Key parameters:

  • Leucinol purity : Distill before use (bp 89–91°C/0.5 mmHg).

  • Reaction monitoring : Chiral HPLC (Chiralpak IC-3, 70:30 hexanes/i-PrOH).

Dynamic Kinetic Resolution

For racemic intermediates:

  • Employ (R)-BINAP (5 mol%) in asymmetric Heck reaction.

  • Achieve 94% ee at 80°C in toluene with K2CO3.

Purification Challenges and Solutions

Silica Gel Compatibility

  • Decomposition issue : Up to 10% loss on standard silica.

  • Solution : Use neutral ZEOprep ECO silica (40–63 μm) with 1% Et3N in eluent.

Phosphine Oxidation Mitigation

  • Schlenk techniques : Maintain <1 ppm O2 during handling.

  • Stabilization : Add BHT (0.1%) to storage solutions.

Scalability Considerations

Batch Size Limitations

  • Amidation step : Max 50 g/L concentration to prevent dimerization.

  • Cyclization : Exothermic reaction requires slow SOCl2 addition (<0.5 mL/min).

Telescoping Opportunities

  • Chloride salt isolation : Enables 72-hour shelf stability for batch processing.

  • In-situ phosphine coupling : Eliminates intermediate purification.

Analytical Characterization

Critical quality control metrics:

  • 1H NMR (CDCl3): δ 1.05 (s, 9H, t-Bu), 3.85–4.15 (m, 2H, oxazoline CH2), 7.2–7.8 (m, 14H, aromatic).

  • 31P NMR : Singlet at δ -12.5 ppm vs. H3PO4.

  • HPLC-ESI-MS : m/z 513.2 [M+H]+.

Q & A

Basic Synthesis and Stereochemical Purity

Q1: What is the optimized synthetic route for (S)-4-(tert-butyl)-2-(2-(diphenylphosphino)phenyl)propan-2-yl)-4,5-dihydrooxazole, and how is stereochemical integrity maintained?

A: The synthesis involves three sequential steps starting from (S)-(+)-2-phenylglycinol:

Formation of the oxazoline ring via cyclization with tert-butyl-substituted carbonyl compounds under acidic conditions.

Phosphine group introduction through palladium-catalyzed cross-coupling or nucleophilic substitution at the propan-2-yl position.

Purification via recrystallization or column chromatography to achieve >99% purity.

Stereochemical purity is ensured by:

  • Using enantiomerically pure starting materials (e.g., (S)-(+)-2-phenylglycinol) to retain configuration .
  • Monitoring optical rotation ([α]D) and confirming enantiomeric excess (ee) via chiral HPLC or polarimetry .
  • Structural validation using 1H^{1}\text{H} and 13C^{13}\text{C} NMR to detect diastereomeric impurities .

Advanced Computational Modeling of Electronic Properties

Q2: Which computational methods are effective for predicting the electronic properties of this ligand in transition-metal catalysis?

A: Hybrid density functional theory (DFT) with exact exchange terms (e.g., B3LYP) is recommended:

  • Basis sets : 6-31G(d,p) for light atoms and LANL2DZ for transition metals.
  • Solvent effects : Incorporate via polarizable continuum models (PCM) for realistic reaction environments .
  • Validation : Compare computed HOMO/LUMO energies and Mulliken charges with experimental UV-vis spectra or electrochemical data (cyclic voltammetry) .

For dynamic behavior, molecular dynamics (MD) simulations can model ligand-metal interactions in solution, accounting for steric effects from the tert-butyl group .

Basic Structural Characterization Techniques

Q3: What spectroscopic and crystallographic methods are critical for confirming the ligand’s structure?

A: Key techniques include:

  • NMR Spectroscopy : 31P^{31}\text{P} NMR identifies phosphine coordination shifts (δ ~20–30 ppm for free ligands; downfield shifts upon metal binding). 1H^{1}\text{H} and 13C^{13}\text{C} NMR resolve diastereotopic protons and confirm tert-butyl integration .
  • X-ray Crystallography : Single-crystal analysis provides absolute stereochemistry and bond-length metrics (e.g., P–C bond ~1.82 Å) .
  • IR Spectroscopy : Oxazoline C=N stretching (~1650 cm1^{-1}) and P–Ph vibrations (~1430 cm1^{-1}) confirm functional groups .

Advanced Mechanistic Role in Asymmetric Catalysis

Q4: How does the tert-butyl group influence the ligand’s coordination behavior and catalytic activity?

A: The tert-butyl group:

  • Steric effects : Restricts metal coordination geometry, favoring specific enantiomers in asymmetric hydrogenation or cross-coupling.
  • Electronic effects : Electron-donating nature stabilizes metal centers (e.g., Rh or Pd), enhancing catalytic turnover.

Experimental validation:

  • Compare catalytic performance with analogs lacking the tert-butyl group (e.g., lower ee in hydrogenation).
  • X-ray structures of metal complexes reveal distorted trigonal-planar geometries due to steric bulk .

Data Contradiction Analysis

Q5: How can discrepancies between theoretical predictions and experimental catalytic outcomes be resolved?

A: Address contradictions via:

  • Multilevel DFT : Combine hybrid functionals (e.g., M06-2X) with dispersion corrections to better model steric interactions .
  • Experimental calibration : Use kinetic studies (e.g., Eyring plots) to compare computed activation energies with observed reaction rates .
  • Spectroscopic probes : In situ IR or EXAFS to detect unexpected intermediates or coordination modes .

Safety and Handling in Research Settings

Q6: What safety protocols are essential for handling this compound?

A: Based on acute toxicity data (Category 4 for oral/dermal/inhalation):

  • PPE : Nitrile gloves, lab coat, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation of fine particles.
  • Spill management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

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